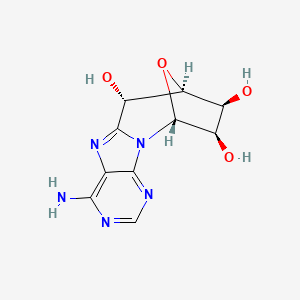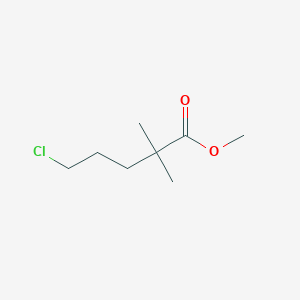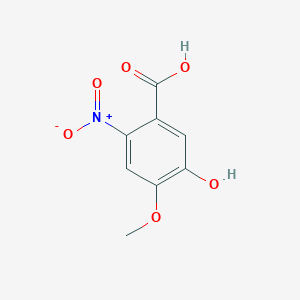
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid” is a chemical compound with the molecular formula C8H10N2O4 . It is a product used for proteomics research .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid has been reacted with Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative . Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have also been studied .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid has been shown to interact with Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative . Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have also been studied .Physical And Chemical Properties Analysis
The molecular formula of “3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid” is C8H10N2O4 . The molecular weight is 198.18 .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Binding Interactions
Synthesis and Structural Characterization
Various uracil derivatives, closely related to 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid, were synthesized and characterized, with their structures determined by X-ray diffraction, showcasing their crystallization properties and thermal stabilities. The studies also revealed the interaction of these compounds with DNA through electrostatic binding, evidenced by their UV spectra (Yao et al., 2013; Liu et al., 2014).
Supramolecular Motifs and Interactions
The supramolecular structures of related uracil derivatives involve N–H···O hydrogen bonds, essential for forming complex molecular architectures. These interactions play a significant role in the compound's structural integrity and potential binding capabilities (Borowiak et al., 2007).
Synthesis and Reactivity
Compound Synthesis and Reactivity
The compound's derivatives are synthesized through various chemical reactions, exhibiting a range of biological activities. The synthesis process involves condensation and coupling reactions, indicating the compound’s versatility in forming different derivatives with potential biological applications (Mokale et al., 2010; Jing, 2011).
Biological Activity and Evaluation
The derivatives of the compound show significant anti-inflammatory activities, with potential implications in medical and pharmaceutical research. This highlights the compound's importance in developing new therapeutic agents (Mokale et al., 2010; Sharma et al., 2012).
Advanced Material Applications
Molecular Imprinted Polymers
The compound is utilized in molecular imprinted polymers (MIPs), indicating its potential application in advanced material sciences. MIPs can be used as organic fillers, showing notable antimicrobial activities and useful properties in materials like paper sheets (Fahim & Abu-El Magd, 2021).
Quality Control of Active Pharmaceutical Ingredients
Analytical methods involving the compound's derivatives are crucial for quality control in pharmaceutical applications. This showcases the compound's relevance in ensuring the efficacy and safety of pharmaceutical products (Zubkov et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4-5(2-3-6(11)12)7(13)10-8(14)9-4/h2-3H2,1H3,(H,11,12)(H2,9,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMIHOZDATZMMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557917 |
Source


|
| Record name | 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid | |
CAS RN |
28181-39-7 |
Source


|
| Record name | 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)


![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)